Cas no 146445-70-7 (6H-Purin-6-one,3,7-dihydro- (9CI))

6H-Purin-6-one,3,7-dihydro- (9CI) structure
146445-70-7 structure
Product Name:6H-Purin-6-one,3,7-dihydro- (9CI)
CAS-nummer:146445-70-7
MF:C5H4N4O
MW:136.111459732056
CID:101182
PubChem ID:135398638
Update Time:2025-04-18

6H-Purin-6-one,3,7-dihydro- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 6H-Purin-6-one,3,7-dihydro- (9CI)
    • AZATHIOPRINE IMPURITY F [EP IMPURITY]
    • 1vfn
    • NSC_790
    • KBio2_007033
    • BSPBio_003163
    • Hypoxanthine, powder, BioReagent, suitable for cell culture
    • Hypoxanthine (VAN)
    • NS00010150
    • KBioSS_001897
    • 3h-hypoxanthine
    • Epitope ID:167471
    • 1,9-dihydropurin-6-one
    • CHEMBL1427
    • SW219908-1
    • 1H,7H-Hypoxanthine
    • MERCAPTOPURINE IMPURITY, HYPOXANTHINE- [EP IMPURITY]
    • InChI=1/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)
    • Hypoxanthine (VAN) (8CI)
    • SDCCGMLS-0065594.P002
    • 1h-purin-6-ol
    • 1H-Purin-6(9H)-one
    • H0311
    • 6-Hydroxypurine; Purin-6-ol; Sarcine
    • Spectrum3_001352
    • EINECS 200-697-3
    • Purin-6(1H)-one
    • s2424
    • KBio3_002383
    • PDSP1_000299
    • Hypoxanthine, Vetec(TM) reagent grade, 98%
    • 6-Oxopurine
    • 3nrz
    • Sarkine
    • KBio1_001501
    • DIDANOSINE IMPURITY A [EP IMPURITY]
    • Spectrum5_000564
    • NSC14665
    • MFCD00005725
    • NCGC00095622-04
    • HYPOXANTHINE [WHO-DD]
    • Spectrum2_001907
    • 244769-71-9
    • 1,9-dihydro-6H-purin-6-one
    • Hypoxsanthine (1,7-Dihydro-6H-purin-6-one)
    • SR-05000002375
    • Purin-6(3H)-one
    • 4-Hydroxy-1H-purine
    • Discontinued. See H998503 or H998504'
    • AG-670/31547063
    • FDGQSTZJBFJUBT-UHFFFAOYSA-
    • AKOS000267572
    • AKOS015888571
    • 6-hydroxypurin
    • CAS-68-94-0
    • BDBM82018
    • HX
    • SCHEMBL1867923
    • Discontinued. See H998503 or H998504
    • AB00674258-01
    • SDCCGMLS-0065594.P001
    • CCG-38478
    • 95121-06-5
    • Z1954805546
    • HYPOXANTHINE [MI]
    • 1,7-Dihydro-6H-purin-6-one (Hypoxanthine)
    • DB04076
    • SCHEMBL25381
    • MERCAPTOPURINE IMPURITY, HYPOXANTHINE- [USP IMPURITY]
    • 8C229956-6BE8-4F8D-91B7-0AD1EC294077
    • bmse000094
    • Hypoxanthine enol
    • SPBio_001874
    • AKOS009159101
    • AKOS022168213
    • NSC 14665
    • 6H-Purin-6-one, 3,7-dihydro- (9CI)
    • Q410305
    • C00262
    • 146445-70-7
    • KBio2_004465
    • purin-6(1H)-on
    • 9H-Purin-6(1H)-one
    • 1,9-Dihydro-purin-6-one
    • 7H-Purin-6-ol
    • SPECTRUM310023
    • Purine-6-ol
    • 2TN51YD919
    • SY012477
    • 1,7-Dihydro-6H-purin-6-one
    • BCP22929
    • 9H-Purin-6-ol (VAN)
    • 9H-Purin-6-ol
    • PS-3167
    • 3,7-dihydropurin-6-one
    • KBio2_001897
    • Sarkin
    • 6H-Purin-6-one, 1,7-dihydro-
    • DTXSID8045983
    • NSC-14665
    • HY-N0091
    • AI3-52242
    • DTXCID6025983
    • W-104648
    • 6-Hydroxypurine
    • EN300-37579
    • CAS_790
    • 6,7-dihydro-3H-purin-6-one
    • Hypoxanthine, >=99.0%
    • AKOS005221762
    • FT-0627170
    • Tox21_111511
    • AC-10518
    • PDSP2_000297
    • Purin-6-ol
    • Mercaptopurine impurity A CRS
    • NCGC00095622-01
    • SR-05000002375-1
    • SCHEMBL17276814
    • 68-94-0
    • Sarcine
    • 51953-04-9
    • 6H-Purin-6-one, 1,9-dihydro-
    • NSC 129419
    • F1386-0269
    • hypoxanthine
    • AC-32451
    • UNII-2TN51YD919
    • Spectrum4_001742
    • 146469-95-6
    • 1a9q
    • Spectrum_001417
    • KBioGR_002184
    • CS-0007792
    • 7H-Purin-6-ol #
    • DivK1c_006557
    • Sarcine;Purin-6-ol
    • Didanosine impurity A,, European Pharmacopoeia (EP) Reference Standard
    • DIDANOSINE IMPURITY A
    • Hypoxanthine,(S)
    • GTPL4555
    • 6-Hydroxy-1H-purine
    • 1,7-Dihydro-6H-purine-6-one
    • 6(1H)-Purinone
    • SpecPlus_000461
    • 146469-94-5
    • FT-0670250
    • Tox21_111511_1
    • 1H-Purin-6-ol (9CI)
    • FT-0670251
    • 3H-Purin-6-ol
    • CHEBI:17368
    • Inchi: 1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)
    • InChI-sleutel: FDGQSTZJBFJUBT-UHFFFAOYSA-N
    • LACHT: O=C1C2=C(N=CN1)N=CN2

Berekende eigenschappen

  • Exacte massa: 136.03862
  • Monoisotopische massa: 136.03851076g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 0
  • Complexiteit: 190
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.5
  • Topologisch pooloppervlak: 70.1Ų

Experimentele eigenschappen

  • PSA: 70.14
  • LogboekP: -1.11
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